Methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate Methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate
Brand Name: Vulcanchem
CAS No.: 1706440-18-7
VCID: VC6156156
InChI: InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)8-17-13-7-14(16)18-9-12(13)15(19)21-2/h3-7,9H,8H2,1-2H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)CNC2=CC(=NC=C2C(=O)OC)Cl
Molecular Formula: C15H15ClN2O3
Molecular Weight: 306.75

Methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate

CAS No.: 1706440-18-7

Cat. No.: VC6156156

Molecular Formula: C15H15ClN2O3

Molecular Weight: 306.75

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate - 1706440-18-7

Specification

CAS No. 1706440-18-7
Molecular Formula C15H15ClN2O3
Molecular Weight 306.75
IUPAC Name methyl 6-chloro-4-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate
Standard InChI InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)8-17-13-7-14(16)18-9-12(13)15(19)21-2/h3-7,9H,8H2,1-2H3,(H,17,18)
Standard InChI Key OXIIQVSROUQLIA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2=CC(=NC=C2C(=O)OC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate, delineates its structure: a pyridine ring substituted at positions 2 (methyl ester), 4 (4-methoxybenzylamino group), and 6 (chlorine atom). The molecular formula C₁₅H₁₅ClN₂O₃ corresponds to a molecular weight of 306.75 g/mol. Key structural attributes include:

  • Pyridine Core: The aromatic heterocycle provides a planar framework for electronic interactions.

  • Chlorine Substituent: The electron-withdrawing chloro group at C6 influences electron density distribution, potentially enhancing reactivity toward nucleophilic substitution.

  • 4-Methoxybenzylamino Group: This substituent introduces a secondary amine linkage and a methoxy-decorated benzyl moiety, contributing to lipophilicity and hydrogen-bonding capacity.

  • Methyl Ester: The ester group at C2 serves as a metabolically labile site for prodrug strategies or further hydrolysis to carboxylic acid derivatives .

Table 1: Physicochemical Properties

PropertyValue
CAS Number1706440-18-7
Molecular FormulaC₁₅H₁₅ClN₂O₃
Molecular Weight306.75 g/mol
SMILESCOC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC
Purity95% (typical commercial grade)

Synthesis and Structural Elaboration

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Nicotinic Acid Derivative: Methyl 4-amino-6-chloronicotinate serves as the core.

  • 4-Methoxybenzylamine: Introduced via nucleophilic substitution or reductive amination.

  • Esterification Agent: Methanol or dimethyl sulfate for methyl ester formation.

Proposed Synthetic Pathways

Route 1: Direct Amination
Methyl 4-chloro-6-chloronicotinate undergoes nucleophilic aromatic substitution with 4-methoxybenzylamine under elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO). Catalytic bases (e.g., K₂CO₃) facilitate deprotonation of the amine .

Route 2: Reductive Amination
Condensation of methyl 4-oxo-6-chloronicotinate with 4-methoxybenzylamine using NaBH₃CN or BH₃·THF as reducing agents. This method avoids harsh conditions but requires pre-functionalization of the pyridine core .

Table 2: Comparative Synthesis Routes

ParameterRoute 1 (Direct Amination)Route 2 (Reductive Amination)
Yield60–75%45–65%
Reaction Time12–24 h6–12 h
ByproductsDi-alkylated speciesOver-reduced intermediates
ScalabilitySuitable for multi-gram synthesisLimited by borane handling

Future Research Directions

Structural Optimization

  • Ester Hydrolysis: Explore carboxylic acid derivatives for enhanced water solubility.

  • Heterocycle Fusion: Incorporate the pyridine core into larger polycyclic systems for π-π stacking interactions.

Target Identification

Screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate mechanistic pathways. Molecular docking studies using the 4-methoxybenzylamino group as a hydrophobic anchor may identify binding pockets .

Process Chemistry

Develop continuous-flow synthesis to improve yield and reduce reaction times. Catalytic amination protocols using Pd or Cu catalysts could minimize byproduct formation .

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